Cas no 58039-28-4 (3-Pyrrolidinone, 1-(1-methylethyl)-)

3-Pyrrolidinone, 1-(1-methylethyl)-, is a cyclic amide compound featuring a pyrrolidinone core substituted with an isopropyl group at the nitrogen position. This structure imparts unique reactivity and solubility properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its sterically hindered nitrogen enhances stability, while the carbonyl group offers versatility for further functionalization. The compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to modulate pharmacokinetic properties. Its well-defined chemical behavior and compatibility with various reaction conditions make it a reliable choice for research and industrial processes requiring precise molecular modifications.
3-Pyrrolidinone, 1-(1-methylethyl)- structure
58039-28-4 structure
Product Name:3-Pyrrolidinone, 1-(1-methylethyl)-
CAS No:58039-28-4
MF:C7H13NO
MW:127.184221982956
CID:343313
PubChem ID:21481278
Update Time:2025-11-01

3-Pyrrolidinone, 1-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinone, 1-(1-methylethyl)-
    • 1-propan-2-ylpyrrolidin-3-one
    • 1-(propan-2-yl)pyrrolidin-3-one
    • DTXSID40614463
    • EN300-56299
    • SCHEMBL11670185
    • AKOS009457584
    • 58039-28-4
    • Z415646352
    • Inchi: 1S/C7H13NO/c1-6(2)8-4-3-7(9)5-8/h6H,3-5H2,1-2H3
    • InChI Key: HWTOGAWRASXJNF-UHFFFAOYSA-N
    • SMILES: O=C1CCN(C1)C(C)C

Computed Properties

  • Exact Mass: 127.09979
  • Monoisotopic Mass: 127.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31

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Additional information on 3-Pyrrolidinone, 1-(1-methylethyl)-

Professional Introduction to 3-Pyrrolidinone, 1-(1-methylethyl)- (CAS No. 58039-28-4)

3-Pyrrolidinone, 1-(1-methylethyl)-, identified by its Chemical Abstracts Service (CAS) number 58039-28-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the pyrrolidinone class, characterized by a six-membered ring containing nitrogen and oxygen atoms. The presence of an isopropyl group at the 1-position introduces unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 3-Pyrrolidinone, 1-(1-methylethyl)- consists of a pyrrolidinone core with an isopropyl substituent at the nitrogen atom. This configuration imparts a balance of reactivity and stability, enabling its application in various chemical transformations. The compound’s solubility profile in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile facilitates its use in both laboratory-scale reactions and industrial processes.

In recent years, 3-Pyrrolidinone, 1-(1-methylethyl)- has garnered attention in medicinal chemistry due to its potential as a building block for biologically active molecules. Researchers have explored its utility in synthesizing novel scaffolds for drug candidates targeting neurological disorders, infectious diseases, and cancer. The pyrrolidinone moiety is particularly noteworthy for its ability to mimic natural bioactive scaffolds, enhancing binding affinity to biological targets.

One of the most compelling applications of 3-Pyrrolidinone, 1-(1-methylethyl)- lies in its role as a precursor for developing small-molecule inhibitors. For instance, studies have demonstrated its incorporation into kinase inhibitors, which are critical in oncology therapy. The isopropyl group at the 1-position allows for further functionalization, enabling the creation of derivatives with tailored pharmacokinetic properties. This flexibility has made it a preferred choice for medicinal chemists seeking to optimize drug-like characteristics such as solubility, metabolic stability, and selectivity.

Advances in computational chemistry have further enhanced the utility of 3-Pyrrolidinone, 1-(1-methylethyl)- by enabling rapid virtual screening and molecular docking studies. These methodologies allow researchers to predict the binding interactions of the compound with target proteins with high precision. Such computational approaches have accelerated the discovery pipeline for new therapeutic agents, reducing the time and cost associated with traditional trial-and-error methods.

The synthesis of 3-Pyrrolidinone, 1-(1-methylethyl)- can be achieved through multiple pathways, including cyclization reactions of appropriate precursors and nucleophilic substitution at the nitrogen atom. Recent innovations in synthetic methodologies have focused on improving yields and minimizing side reactions. For example, catalytic hydrogenation techniques have been employed to enhance the efficiency of introducing functional groups while maintaining high purity standards.

In industrial settings, 3-Pyrrolidinone, 1-(1-methylethyl)- is produced under controlled conditions to ensure reproducibility and scalability. Process optimization strategies include continuous flow chemistry and green solvent systems, which align with sustainable manufacturing practices. These advancements not only improve economic feasibility but also reduce environmental impact by minimizing waste generation and energy consumption.

The pharmacological potential of 3-Pyrrolidinone, 1-(1-methylethyl)- has been explored in preclinical studies investigating its effects on enzyme inhibition and receptor binding. Notably, derivatives of this compound have shown promise in modulating neurotransmitter systems relevant to depression and anxiety disorders. The ability to fine-tune its structure has allowed researchers to develop compounds with enhanced therapeutic efficacy while reducing off-target effects.

Future research directions for 3-Pyrrolidinone, 1-(1-methylethyl)- include its application in material science and agrochemicals. The compound’s unique structural features make it a candidate for developing novel polymers with specialized properties or as an intermediate in pesticide formulations targeting resistant strains of pests.

In conclusion,3-Pyrrolidinone, 1-(1-methylethyl)- (CAS No. 58039-28-4) represents a versatile compound with broad applications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in advancing drug discovery efforts. As research continues to uncover new possibilities for this molecule,3-Pyrrolidinone, isopropyl-substituted pyrrolidinone, will undoubtedly remain at the forefront of chemical innovation.

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